molecular formula C19H20F3N3O3S B11581109 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)propanamide

Cat. No.: B11581109
M. Wt: 427.4 g/mol
InChI Key: FMWWVYYHLQOXDB-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Pyrimidine Moiety: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Thioether Formation: The sulfanyl linkage is introduced through nucleophilic substitution reactions using thiol reagents.

    Amide Bond Formation: The final step involves coupling the intermediate with 2-methylpropylamine under amide bond-forming conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide bond, potentially leading to the formation of amines or alcohols.

    Substitution: The benzodioxole and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, alkylated products

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyrimidine moieties are crucial for binding to these targets, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(METHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE
  • **3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(CHLORO)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE

Uniqueness

The presence of the trifluoromethyl group in 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPROPYL)PROPANAMIDE distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and potential biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H20F3N3O3S

Molecular Weight

427.4 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C19H20F3N3O3S/c1-11(2)9-23-17(26)5-6-29-18-24-13(8-16(25-18)19(20,21)22)12-3-4-14-15(7-12)28-10-27-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,23,26)

InChI Key

FMWWVYYHLQOXDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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